N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, which itself is an antiviral medication primarily used for the treatment of infections caused by certain types of viruses, including herpes simplex virus and varicella-zoster virus. Valacyclovir is a prodrug that, upon administration, is rapidly converted into acyclovir, the active antiviral compound. N-Methyl valacyclovir hydrochloride has been studied for its potential enhanced pharmacological properties compared to its parent compound.
N-Methyl valacyclovir hydrochloride can be synthesized from acyclovir through various chemical reactions involving L-valine derivatives. Its synthesis typically involves the modification of the valacyclovir structure to enhance its bioavailability and efficacy.
N-Methyl valacyclovir hydrochloride falls under the category of antiviral agents and is classified as a nucleoside analogue. It functions by inhibiting viral DNA synthesis.
The synthesis of N-Methyl valacyclovir hydrochloride can be achieved through several methods, primarily involving the esterification of acyclovir with L-valine derivatives.
The processes often utilize palladium on carbon as a catalyst under hydrogen pressure, which allows for efficient deprotection and minimizes by-product formation. The synthesis can achieve yields exceeding 90% with purities above 99.5%, making it suitable for pharmaceutical applications .
N-Methyl valacyclovir hydrochloride has the molecular formula and features a structure that includes:
The compound's structure can be represented as follows:
This structural modification is intended to enhance solubility and bioavailability compared to standard valacyclovir.
N-Methyl valacyclovir hydrochloride participates in several chemical reactions primarily related to its pharmacological activity:
These reactions are crucial for understanding its mechanism of action and potential modifications that could lead to improved antiviral efficacy.
The mechanism by which N-Methyl valacyclovir hydrochloride exhibits its antiviral activity involves:
This mechanism effectively inhibits the replication of viruses such as herpes simplex virus types 1 and 2 and varicella-zoster virus, leading to reduced viral load and symptom relief in infected patients .
Relevant analyses indicate that N-Methyl valacyclovir hydrochloride maintains high stability in solid form but may degrade when exposed to extreme environmental conditions.
N-Methyl valacyclovir hydrochloride is primarily used for:
The ongoing research into this compound aims at developing more effective antiviral therapies with improved pharmacokinetic profiles and fewer side effects compared to existing medications.
N-Methyl valacyclovir hydrochloride is a synthetic derivative of the antiviral prodrug valacyclovir hydrochloride. Its systematic IUPAC name is 2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(methylamino)-3-methylbutanoate hydrochloride. The molecular formula is C₁₄H₂₂N₆O₄·HCl (CID 135564817) [1] [9]. Structurally, it features:
Table 1: Key Structural Identifiers of N-Methyl Valacyclovir Hydrochloride
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₂₂N₆O₄·HCl |
CAS Registry Number | 135564-81-7 (base form cited) [1] |
PubChem CID | 135564817 |
ChEMBL ID | CHEMBL1349 (valacyclovir analog) [9] |
Chiral Centers | 1 (S-configuration at valine Cα) |
Key Functional Groups | N-methylamide, purine, ether, ester |
Valacyclovir (developed as Valtrex®) was patented in 1987 and approved in 1995 to overcome acyclovir’s poor oral bioavailability (15–30%) [3] [7]. Esterification with L-valine boosted bioavailability to 55% by exploiting intestinal peptide transporters (PEPT1) [3] [6]. The N-methyl derivatization represents a further optimization strategy targeting:
Critical physicochemical distinctions between valacyclovir HCl and its N-methyl derivative include:
Table 2: Comparative Physicochemical Properties
Property | Valacyclovir HCl | N-Methyl Valacyclovir HCl |
---|---|---|
Molecular Formula | C₁₃H₂₀N₆O₄·HCl | C₁₄H₂₂N₆O₄·HCl |
Molecular Weight | 360.80 g/mol | 374.84 g/mol |
Hydrogen Bond Donors | 5 (NH, NH₂, OH) | 4 (NH₂, OH; N-methyl reduces H-donors) |
Topological Polar Surface Area | 151 Ų [9] | ~145 Ų (estimated) |
Key Synthetic Intermediate | Acyclovir + N-Cbz-valine [6] | Acyclovir + N-methyl-N-Cbz-valine |
The N-methyl group introduces steric hindrance near the amide bond, potentially altering:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1